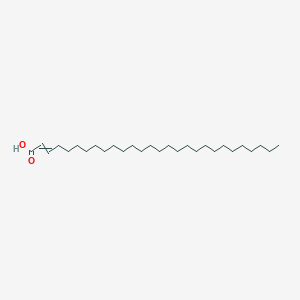![molecular formula C12H21NO4 B14615793 7-[2-(Hydroxymethyl)-5-oxopyrrolidin-1-YL]heptanoic acid CAS No. 60289-31-8](/img/structure/B14615793.png)
7-[2-(Hydroxymethyl)-5-oxopyrrolidin-1-YL]heptanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-[2-(Hydroxymethyl)-5-oxopyrrolidin-1-yl]heptanoic acid is an organic compound that features a heptanoic acid backbone with a pyrrolidinone ring substituted at the second position with a hydroxymethyl group. This compound is of interest due to its unique structure, which combines the properties of carboxylic acids and pyrrolidinone derivatives.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-[2-(Hydroxymethyl)-5-oxopyrrolidin-1-yl]heptanoic acid typically involves the following steps:
Formation of the Pyrrolidinone Ring: The pyrrolidinone ring can be synthesized through the cyclization of a suitable precursor, such as 4-hydroxybutanoic acid, under acidic conditions.
Introduction of the Hydroxymethyl Group: The hydroxymethyl group can be introduced via a hydroxymethylation reaction, where formaldehyde is used as the hydroxymethylating agent.
Attachment to the Heptanoic Acid Backbone: The pyrrolidinone derivative is then coupled with heptanoic acid using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
7-[2-(Hydroxymethyl)-5-oxopyrrolidin-1-yl]heptanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents such as potassium permanganate.
Reduction: The carbonyl group in the pyrrolidinone ring can be reduced to a hydroxyl group using reducing agents like sodium borohydride.
Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: 7-[2-(Carboxymethyl)-5-oxopyrrolidin-1-yl]heptanoic acid.
Reduction: 7-[2-(Hydroxymethyl)-5-hydroxypyrrolidin-1-yl]heptanoic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
7-[2-(Hydroxymethyl)-5-oxopyrrolidin-1-yl]heptanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways involving pyrrolidinone derivatives.
Medicine: Explored for its potential therapeutic properties, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 7-[2-(Hydroxymethyl)-5-oxopyrrolidin-1-yl]heptanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxymethyl and pyrrolidinone groups can form hydrogen bonds and other interactions with the active sites of these targets, modulating their activity and leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
7-[2-(Hydroxymethyl)-5-oxopyrrolidin-1-yl]octanoic acid: Similar structure with an additional carbon in the backbone.
7-[2-(Hydroxymethyl)-5-oxopyrrolidin-1-yl]hexanoic acid: Similar structure with one less carbon in the backbone.
7-[2-(Hydroxymethyl)-5-oxopyrrolidin-1-yl]pentanoic acid: Similar structure with two fewer carbons in the backbone.
Uniqueness
7-[2-(Hydroxymethyl)-5-oxopyrrolidin-1-yl]heptanoic acid is unique due to its specific combination of a heptanoic acid backbone and a pyrrolidinone ring with a hydroxymethyl substitution. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Propriétés
Numéro CAS |
60289-31-8 |
|---|---|
Formule moléculaire |
C12H21NO4 |
Poids moléculaire |
243.30 g/mol |
Nom IUPAC |
7-[2-(hydroxymethyl)-5-oxopyrrolidin-1-yl]heptanoic acid |
InChI |
InChI=1S/C12H21NO4/c14-9-10-6-7-11(15)13(10)8-4-2-1-3-5-12(16)17/h10,14H,1-9H2,(H,16,17) |
Clé InChI |
DKQIMJLQIAQPJP-UHFFFAOYSA-N |
SMILES canonique |
C1CC(=O)N(C1CO)CCCCCCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


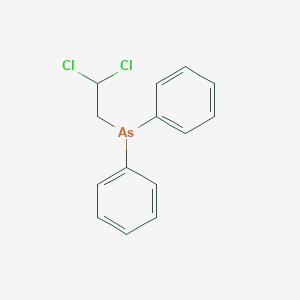
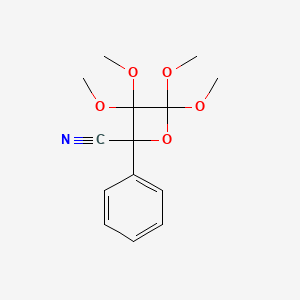
![(Pyridin-3-yl)methyl {4-[(butan-2-yl)sulfanyl]phenyl}carbamate](/img/structure/B14615719.png)
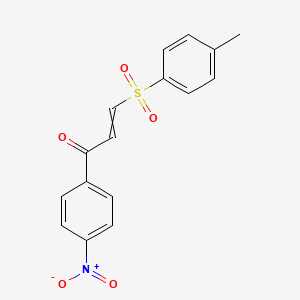
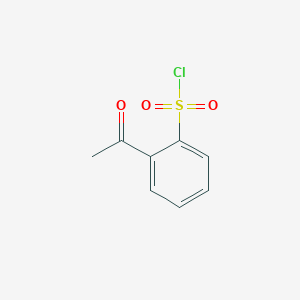
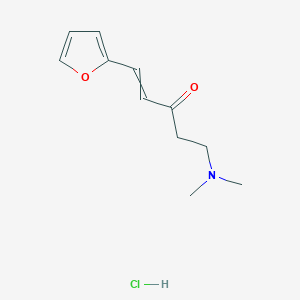
![[(1-Nitrohexyl)sulfanyl]benzene](/img/structure/B14615746.png)
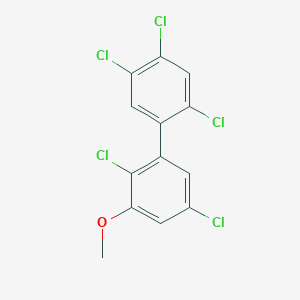

![2-Bromo-2,3-dihydro[1,3]oxazolo[3,2-a]pyridin-4-ium bromide](/img/structure/B14615768.png)
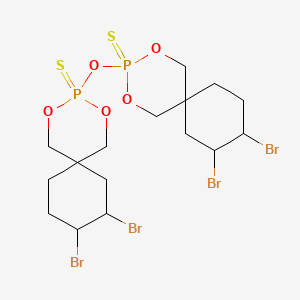
![6-Methoxy-2-[2-(4-methoxyphenyl)ethenyl]-1H-indole](/img/structure/B14615774.png)

